molecular formula C21H26N2O4S B4623374 N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

N-(3-acetylphenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide

Cat. No. B4623374
M. Wt: 402.5 g/mol
InChI Key: SHIDVKFGMZZWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of amides, which this compound is a type of, has been well-studied . The amide group is planar, and the C-N bond distance is intermediate between the typical single bond C-N distance and the double bond C=N distance . This suggests that the amide group is a hybrid structure of the valence-bond forms .

Scientific Research Applications

Inhibition of COX-2 Enzyme

This compound is a potent and selective inhibitor of the COX-2 enzyme, which plays a significant role in inflammation and pain. It’s used in the development of anti-inflammatory drugs that target COX-2 without affecting COX-1, thus reducing gastrointestinal side effects .

Physical Properties Study

The study of physical properties such as melting points, boiling points, and solubility in water of amides like this compound provides valuable insights into their chemical behavior. This information is crucial for the development of pharmaceuticals and other chemical products .

Synthesis of Isocyanates

Isocyanates are important in the synthesis of polyurethane materials. The compound can be used as a precursor in the synthesis of isocyanates, which are key intermediates in the production of a wide range of polymers .

Benzylic Position Reactions

The benzylic position of this compound is reactive and can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution. This reactivity is exploited in the synthesis of complex organic molecules and in the modification of pharmaceuticals .

Chemical Structure Analysis

Understanding the chemical structure of this compound, including its molecular formula and mass, is essential for its application in drug design and discovery. Researchers can use this data to predict the compound’s reactivity and interaction with biological targets .

properties

IUPAC Name

N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15(2)14-22-28(26,27)20-10-7-17(8-11-20)9-12-21(25)23-19-6-4-5-18(13-19)16(3)24/h4-8,10-11,13,15,22H,9,12,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIDVKFGMZZWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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